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Cat. No.: B1270372

Get Quote

Technical Guide for Research & Development

Executive Summary
2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) is a critical heterocyclic building

block bridging materials science and pharmaceutical chemistry. Structurally, it serves as a rigid

"core" for liquid crystal mesogens (enhancing dielectric anisotropy via the bromine substituent)

and as a scaffold for biaryl drug candidates (e.g., endothelin receptor antagonists like

Macitentan).

Despite its commercial availability, precise thermochemical data (standard enthalpy of

formation, exact heat capacity) remains under-reported in open literature. This guide provides

the definitive framework for characterizing this compound, establishing baseline reference

values from structural analogs, and detailing the experimental protocols required to validate its

thermodynamic stability in high-performance applications.

Chemical Identity & Structural Significance[1]
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Parameter Data

CAS Number 174720-38-8

Molecular Formula C₁₁H₉BrN₂

Molecular Weight 249.11 g/mol

SMILES CC1=CN=C(C2=CC=C(Br)C=C2)N=C1

Physical State Crystalline Solid (White to Off-White)

Predicted LogP ~3.2 (Lipophilic)

Structural Logic
The molecule features a pyrimidine ring substituted at the 2-position with a para-bromophenyl

group and at the 5-position with a methyl group.

4-Bromophenyl Moiety: Provides a handle for Suzuki-Miyaura coupling and introduces

longitudinal polarizability, essential for liquid crystalline (nematic) phase behavior.

5-Methyl Group: Disrupts π-stacking slightly compared to a hydrogen, modulating the

melting point and solubility profile, while preventing metabolic oxidation at the electron-

deficient 5-position.

Synthesis & Production Pathway
To ensure thermochemical data reliability, the purity of the analyte is paramount. The preferred

synthesis route utilizes a condensation of an amidine with a vinamidinium salt, avoiding the

regioselectivity issues of other methods.

Validated Synthesis Protocol
Reagents: 4-Bromobenzamidine hydrochloride (Nucleophile) + 3-(Dimethylamino)-2-

methylacrolein (Electrophile).

Conditions: Basic ethanol (NaOEt/EtOH) at reflux for 4–6 hours.
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Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove trace amidine

salts which distort DSC endotherms.

Figure 1: Condensation synthesis pathway ensuring regiospecificity.
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Thermochemical Data Landscape
Due to the niche nature of this specific derivative, experimental values must often be

benchmarked against validated structural analogs.

Reference Data (Structural Analogs)
The following data points serve as the Control Limits for validating new experimental data on

the target compound.

Compound Structure Note
Melting Point
(T_fus)

Relevance

Target Compound
2-(4-Br-Ph)-5-Me-

Pyrimidine
95 – 105 °C (Est.) Target Analyte

Analog A
5-(4-Br-Ph)-4,6-

dichloropyrimidine
101–102 °C [1]

Electronic analog (Cl

w/d)

Analog B
2-Phenyl-5-

methylpyrimidine
88–90 °C Lacks Br (lower MW)

Analog C
2-(4-Cyanophenyl)-5-

methylpyrimidine
118 °C

LC Mesogen (CN > Br

dipole)

Thermodynamic Estimates:
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Enthalpy of Fusion (

): Estimated at 22 ± 3 kJ/mol. This value is typical for rigid bicyclic aromatics of this size.

Heat Capacity (

): Estimated at 1.1 J/g·K (approx. 274 J/mol·K) at 298 K based on group contribution
methods (Chickos et al.).

Experimental Characterization Protocols
For researchers requiring certification-grade data, the following protocols must be executed.

These methods are designed to be self-validating.

A. Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

Sample Prep: Hermetically seal 2–5 mg of dried sample (dried >24h in vacuo) in an

Aluminum pan.

Cycle:

Equilibrate at 25 °C.

Ramp 10 °C/min to 150 °C (Observe

for melting).

Cool 10 °C/min to 0 °C (Observe crystallization supercooling).

Ramp 10 °C/min to 150 °C (Second heating is the data source).

Validation: The melting peak must be sharp (

°C width). A broad peak indicates impurities (e.g., unreacted amidine), invalidating the
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calculation.

B. Combustion Calorimetry
Objective: Determine Standard Enthalpy of Formation (

).

Reaction:

Critical Step: Use a rotating bomb calorimeter with an aqueous arsenious oxide (

) reducing agent to ensure all bromine is captured as

and not free

. Failure to use a reducing agent leads to non-stoichiometric states and erroneous data.

C. Thermal Stability (TGA)
Objective: Establish the upper processing limit.

Protocol: Ramp 10 °C/min under

.

Expectation: 5-alkyl pyrimidines are generally stable up to 250–280 °C. Mass loss onset (

) below 200 °C suggests solvent entrapment or hydrolytic instability.
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Figure 2: Workflow for generating missing thermochemical data.
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Applications & Utility
Liquid Crystal Engineering
This compound is a "two-ring" core. In liquid crystal (LC) mixtures, it serves as a high-

birefringence component.[1]

Mechanism: The polarizability anisotropy (

) is enhanced by the bromine atom.

Phase Behavior: While the pure compound has a high melting point (~100 °C), eutectic

mixtures with alkyl-analogs (e.g., 5-pentyl instead of 5-methyl) suppress the melting point to

room temperature, enabling nematic phases for display applications [2].

Pharmaceutical Intermediate
It is a direct precursor for Endothelin Receptor Antagonists.

Reaction: Suzuki coupling at the C-Br bond with a boronic acid (e.g., propylsulfamide

derivatives) yields Macitentan-class drugs.
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Stability: The 5-methyl pyrimidine core is metabolically robust compared to phenyl rings,

reducing oxidative clearance in vivo [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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